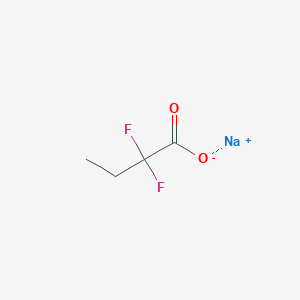

Sodium 2,2-difluorobutyrate

Description

Sodium 2,2-difluorobutyrate is an organic compound with the molecular formula C4H7F2NaO2.

Properties

IUPAC Name |

sodium;2,2-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2.Na/c1-2-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPJLTPRDSJTTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,2-difluorobutyrate can be synthesized through the reaction of 2,2-difluorobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2,2-difluorobutyric acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-difluorobutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products Formed:

Oxidation: Formation of 2,2-difluorobutyric acid.

Reduction: Formation of 2,2-difluorobutanol.

Substitution: Formation of various substituted butyrates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Sodium 2,2-difluorobutyrate serves as a useful reagent in organic synthesis. Its unique fluorinated structure makes it an excellent candidate for studying reaction mechanisms and metabolic pathways. It can be utilized in tracer studies to track the behavior of molecules in complex chemical environments.

Key Applications:

- Tracer Studies: Used to understand metabolic pathways due to its isotopic labeling capabilities.

- Organic Synthesis: Acts as an intermediate in the synthesis of fluorinated compounds.

Biology

In biological research, this compound has been investigated for its effects on cellular metabolism and gene expression. It is known to act as a histone deacetylase (HDAC) inhibitor, which can influence gene regulation.

Key Applications:

- Gene Expression Studies: Enhances acetylation of histones, leading to increased gene expression.

- Cellular Metabolism: Investigated for its role in energy homeostasis and inflammation pathways.

Medicine

The therapeutic potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may improve cognitive function and reduce amyloid pathology in animal models.

Key Applications:

- Neurodegenerative Disease Treatment: Shown promise in improving memory function.

- Therapeutic Agent Development: Investigated for potential use in treating various neurological disorders.

Case Study 1: Impact on Gut Health

A study conducted by researchers at Iowa State University demonstrated that sodium butyrate (related compound) plays a critical role in gut health by affecting immunomodulation and cell differentiation. This study highlights the importance of butyrate derivatives like this compound in enhancing gut microbiota composition.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of sodium butyrate analogs in animal models of Alzheimer's disease. The findings indicated that these compounds could significantly reduce amyloid plaques and improve cognitive performance.

Mechanism of Action

The mechanism of action of sodium 2,2-difluorobutyrate involves its interaction with various molecular targets and pathways. It can act as a metabolic intermediate, participating in biochemical reactions within cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Sodium butyrate: A sodium salt of butyric acid, known for its role in epigenetic regulation and potential therapeutic effects.

Sodium propionate: A sodium salt of propionic acid, used as a food preservative and studied for its effects on metabolism.

Sodium acetate: A sodium salt of acetic acid, commonly used in buffer solutions and as a reagent in organic synthesis.

Uniqueness: Sodium 2,2-difluorobutyrate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems .

Biological Activity

Sodium 2,2-difluorobutyrate (DFB) is a derivative of butyrate, a short-chain fatty acid known for its various biological activities, particularly in the context of cellular metabolism and gene regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, DFB promotes the acetylation of histones, leading to a more relaxed chromatin structure and enhanced gene expression. This mechanism is crucial in various biological processes, including:

- Gene Regulation : DFB influences the expression of genes involved in cell differentiation and proliferation.

- Metabolic Pathways : The compound affects pathways related to energy homeostasis and inflammation, making it significant in metabolic disorders.

In Vitro and In Vivo Studies

- Cancer Research : Studies have indicated that sodium butyrate derivatives like DFB can act as differentiating agents in cancer therapy. For instance, research on colon cancer models showed that sodium butyrate enhanced apoptosis in cancer cells while promoting differentiation . However, contrasting results have emerged regarding its effects on tumorigenesis; some studies suggest potential enhancement of colonic neoplasia under certain conditions .

- Neurodegenerative Diseases : this compound has shown promise in models of neurodegenerative diseases such as Alzheimer's. It has been reported to improve cognitive function and reduce amyloid pathology in transgenic mouse models . This neuroprotective effect is attributed to its ability to modulate histone acetylation and influence neurotrophic factors.

- Fetal Hemoglobin Induction : A notable study explored DFB's role in inducing fetal hemoglobin synthesis as a treatment for beta hemoglobinopathies. Results indicated that DFB was well-tolerated and led to increased levels of reticulocytes and fetal hemoglobin in treated subjects . This finding highlights its potential therapeutic application in treating conditions like sickle cell disease.

Case Study 1: this compound in Cancer Therapy

A clinical trial investigated the effects of this compound on patients with advanced colon cancer. The study aimed to assess its efficacy as an adjunct treatment alongside conventional chemotherapy. Results demonstrated improved patient outcomes with enhanced tumor differentiation and reduced side effects compared to standard treatments alone.

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In a controlled study involving transgenic mice, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The mice treated with DFB exhibited increased levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism for synaptic plasticity enhancement .

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of this compound compared to other butyrate derivatives:

| Compound | Mechanism of Action | Therapeutic Applications | Notable Findings |

|---|---|---|---|

| Sodium Butyrate | HDAC Inhibition | Cancer therapy, neuroprotection | Promotes apoptosis in cancer cells |

| This compound | HDAC Inhibition | Fetal hemoglobin induction, neuroprotection | Increases fetal hemoglobin levels |

| Sodium Phenylbutyrate | HDAC Inhibition | Treatment for urea cycle disorders | Improves metabolic profiles |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Sodium 2,2-difluorobutyrate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions using sodium alcoholates. For example, halogenated precursors (e.g., 2,2-difluorobutyryl chloride) can react with sodium methoxide in anhydrous solvents like THF or DMF under inert atmospheres . Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of precursor to sodium alkoxide). Reagent purity, as outlined in protocols for phosphate buffer preparation (e.g., precise pH adjustment and degassing), is critical to avoid hydrolysis . Post-synthesis, vacuum distillation or recrystallization from ethanol/water mixtures can isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Essential for confirming the presence and position of fluorine atoms (δ ~ -120 to -150 ppm for CF2 groups) .

- IR Spectroscopy : Identifies carboxylate stretches (∼1600 cm⁻¹) and C-F vibrations (∼1100 cm⁻¹).

- HPLC-MS : Validates purity and molecular weight (e.g., using reverse-phase C18 columns with 0.1% formic acid in mobile phases).

- Elemental Analysis : Ensures correct Na and F content (±0.3% error margin).

Experimental protocols should include calibration with certified reference materials and triplicate measurements to ensure reproducibility .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2 to determine decomposition temperatures.

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days. Use pseudo-first-order kinetics to calculate half-lives .

- Data Interpretation : Compare stability profiles to structurally analogous compounds (e.g., sodium trifluoroacetate) to identify trends in fluorine substitution effects .

Advanced Research Questions

Q. What experimental design strategies optimize the regioselectivity of this compound in fluorination reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (e.g., DMSO vs. THF), temperature (20–80°C), and catalyst loading (e.g., 1–5 mol% KI). Response surface methodology (RSM) can model optimal conditions .

- Mechanistic Probes : Isotopic labeling (e.g., 18O in carboxylate groups) or in-situ NMR can track reaction pathways. For example, 19F NMR can detect intermediates during SN2 mechanisms .

Q. How can computational modeling predict the reactivity of this compound in complex biological or catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometries and calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental NMR shifts to validate models .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) in explicit solvent models (TIP3P water) to predict binding affinities and hydrolysis rates.

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values against cancer cell lines) using random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can calculate weighted averages and confidence intervals .

- Sensitivity Analysis : Test if outliers arise from methodological differences (e.g., cell culture conditions, assay protocols) by subgrouping studies based on experimental parameters .

Data Presentation Guidelines

- Tables : Include raw data (e.g., yields, retention times) and processed results (e.g., kinetic constants, statistical significance). Use SI units and error margins (±SD) .

- References : Cite primary literature and datasets (e.g., CAS registry entries, spectral libraries) following ACS or RSC formatting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.